1-(4-Methyl-1,3-thiazol-2-yl)propan-1-ol
Description
1-(4-Methyl-1,3-thiazol-2-yl)propan-1-ol is a thiazole-derived compound characterized by a 4-methyl-substituted thiazole ring linked to a propan-1-ol moiety. Thiazoles are known for their role in medicinal chemistry due to their electronic and steric properties, which enhance interactions with biological targets.
Properties
Molecular Formula |
C7H11NOS |
|---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H11NOS/c1-3-6(9)7-8-5(2)4-10-7/h4,6,9H,3H2,1-2H3 |
InChI Key |
JOHPQMMQKTZFAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC(=CS1)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylthiazole with propanal in the presence of a base to form the desired product. The reaction conditions often require moderate temperatures and solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products:
Oxidation: 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-one.
Reduction: Dihydro-1-(4-Methyl-1,3-thiazol-2-yl)propan-1-ol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methyl-1,3-thiazol-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in antimicrobial and anticancer research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The thiazole ring’s ability to participate in various chemical reactions makes it a versatile scaffold for drug design .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-ol and related compounds:
*Calculated based on molecular formula.
Functional Group Impact on Reactivity and Bioactivity
- Ketone (Propan-1-one) : Increases lipophilicity, which may improve membrane permeability but reduce solubility .
- Carboxamide and Pyrrolidone : Facilitate interactions with enzymes or receptors via hydrogen bonding and dipole interactions, as seen in related anti-infective agents .
- α,β-Unsaturated Ketone : Allows for Michael addition reactions, a feature exploited in covalent inhibitor design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
